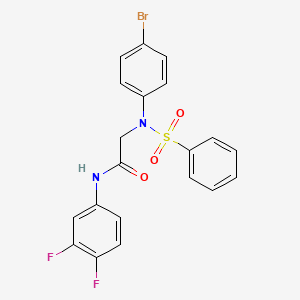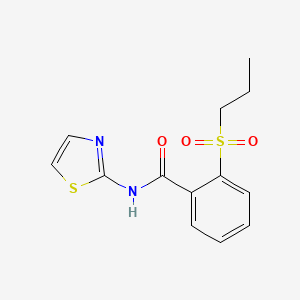
N~2~-(4-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
BAY 43-9006 inhibits several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. RAF is a protein kinase that is involved in the regulation of cell growth and division. MEK and ERK are downstream effectors of RAF that are also involved in the regulation of cell growth and division. VEGF is a growth factor that promotes the formation of new blood vessels, which is important for tumor growth and metastasis. VEGFR is a receptor for VEGF that is expressed on the surface of endothelial cells. By inhibiting these pathways, BAY 43-9006 can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cell proliferation and induce cell death by apoptosis. It can also inhibit angiogenesis by reducing the production of VEGF and other pro-angiogenic factors. In addition, BAY 43-9006 can enhance the immune response by increasing the activity of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAY 43-9006 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It can also be used in a variety of cell lines and animal models to study its mechanism of action and potential therapeutic applications. However, one of the limitations of using BAY 43-9006 is that it can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of BAY 43-9006. One direction is to further investigate its mechanism of action and potential therapeutic applications in other types of cancer, such as breast cancer and lung cancer. Another direction is to develop new analogs of BAY 43-9006 that have improved pharmacokinetic properties and reduced off-target effects. Finally, another direction is to explore the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. As a result, it has been tested in clinical trials for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF2N2O3S/c21-14-6-9-16(10-7-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-15-8-11-18(22)19(23)12-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMBQMCSDVCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-(3,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4844712.png)
![5-(2-chloro-6-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4844727.png)
![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)
![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)
![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)
![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)


![4-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4844780.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)